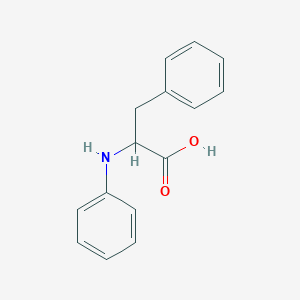

3-Phenyl-2-(phenylamino)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilino-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLXDDXNWDCHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl 2 Phenylamino Propanoic Acid and Its Derivatives

Direct Synthesis Approaches to the Core Propanoic Acid Scaffold

The direct synthesis of the 3-phenyl-2-(phenylamino)propanoic acid backbone can be achieved through established organic reactions, primarily focusing on the formation of the crucial carbon-nitrogen bond and the carboxylic acid functionality.

Condensation Reactions in the Formation of the Amino Acid Backbone

Condensation reactions are fundamental to the construction of the amino acid backbone. One plausible approach is the reductive amination of a suitable keto-acid precursor. This method involves the reaction of an amine with a carbonyl group to form an imine, which is then reduced to the corresponding amine. For the synthesis of this compound, this would typically involve the reaction of phenylpyruvic acid with aniline (B41778), followed by reduction.

Another relevant condensation strategy is the Strecker synthesis, a two-step procedure that produces an α-amino acid from an aldehyde or ketone. In a potential pathway, 3-phenylpropanal (B7769412) could react with aniline and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would then yield the desired this compound. The mechanism involves the initial formation of an imine from the aldehyde and aniline, which is then attacked by the cyanide ion.

The Mannich reaction also presents a viable, though less direct, route. This multicomponent condensation reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (such as a malonic ester derivative of phenylacetic acid). Subsequent transformations would be necessary to arrive at the final product.

Utilization of Precursor Amines and Carboxylic Acid Derivatives

The synthesis of the core scaffold can also be approached by coupling precursor amines and carboxylic acid derivatives. A common strategy involves the nucleophilic substitution of an α-halo acid with an amine. For instance, 2-bromo-3-phenylpropanoic acid can be reacted with aniline. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of aniline attacks the carbon atom bearing the bromine, leading to the formation of the C-N bond and displacement of the bromide ion. The use of a base is often required to neutralize the hydrobromic acid byproduct.

Alternatively, derivatives of 3-phenylpropanoic acid can be employed. For example, the synthesis of related structures has been achieved starting from 3-phenylpropanoic acid itself, which can be derivatized and then undergo amination.

Functionalization and Derivatization Strategies

The this compound scaffold possesses two key functional groups, the secondary amine and the carboxylic acid, which allow for a wide range of derivatization reactions. These modifications are often pursued to explore the structure-activity relationships of the resulting compounds.

N-Substitution Reactions for Diverse Amine Functionalities

The nitrogen atom of the phenylamino (B1219803) group is a site for further substitution, allowing for the introduction of various alkyl and aryl groups. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity for subsequent reaction with the alkyl halide.

N-arylation can be more challenging but can be accomplished using methods like the Buchwald-Hartwig amination, which employs a palladium catalyst to form the C-N bond between the amine and an aryl halide. These reactions allow for the synthesis of a diverse library of N-substituted derivatives.

Carboxylic Acid Functional Group Transformations (Esterification, Amidation, Hydrazide Formation)

The carboxylic acid group is readily transformed into other functional groups such as esters, amides, and hydrazides, which can serve as key intermediates for further modifications.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a common transformation, often carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, esterification with methanol (B129727) yields the methyl ester. nih.gov This reaction is typically performed under reflux conditions. nih.govceon.rs The reactivity of the alcohol can influence the reaction rate, with primary alcohols like 1-butanol (B46404) and 1-propanol (B7761284) generally being more reactive than secondary alcohols like 2-propanol. ceon.rs

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting activated species then readily reacts with a primary or secondary amine to form the amide bond.

Hydrazide Formation: Hydrazides are valuable intermediates, particularly for the synthesis of heterocyclic compounds. They are typically prepared by reacting the corresponding ester with hydrazine (B178648) hydrate. nih.govrsc.org For instance, the methyl ester of a propanoic acid derivative can be refluxed with hydrazine monohydrate in a solvent like 2-propanol or ethanol (B145695) to yield the acid hydrazide. nih.govrsc.orgrjptonline.org

| Transformation | Reagents and Conditions | Product | Reference |

| Esterification | Methanol, H₂SO₄, reflux | Methyl 3-phenyl-2-(phenylamino)propanoate | nih.gov |

| Amidation | SOCl₂, then amine | N-substituted 3-phenyl-2-(phenylamino)propanamide | General Method |

| Hydrazide Formation | Methyl ester, Hydrazine hydrate, 2-propanol, reflux | This compound hydrazide | nih.govrsc.org |

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Quinoxaline, Oxadiazole, Thiadiazole, Triazole)

The derivatization of this compound with various heterocyclic systems is a major focus in the development of new compounds. These heterocycles are often introduced via reactions involving the carboxylic acid hydrazide intermediate.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a widely used method for constructing the thiazole ring. nih.gov This typically involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of our core structure, a common precursor is N-phenyl-N-thiocarbamoyl-β-alanine, which can be cyclized with various α-haloaldehydes or α-haloketones. nih.govresearchgate.net For example, reaction with chloroacetaldehyde (B151913) in refluxing water in the presence of sodium acetate (B1210297) yields a 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivative. nih.govresearchgate.net

Quinoxaline Derivatives: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov Starting from a derivative of the title compound, one could envision converting the carboxylic acid to a suitable 1,2-dicarbonyl species, or using a precursor like 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid, which can be synthesized from o-phenylenediamine and α-ketoglutaric acid. ajphs.com This quinoxaline-propionic acid can then be converted to its hydrazide and subsequently condensed with aldehydes to form Schiff bases. ajphs.com

Oxadiazole and Thiadiazole Derivatives: 1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are commonly synthesized from acid hydrazides. For the synthesis of 1,3,4-oxadiazoles, the acid hydrazide can be cyclized with a variety of reagents, such as orthoesters or by dehydration of a diacylhydrazine intermediate using agents like phosphorus oxychloride. nih.govnih.govmdpi.com Similarly, 1,3,4-thiadiazoles can be prepared by reacting the acid hydrazide with a thiocarbonyl compound, such as carbon disulfide in the presence of a base, or by the cyclization of thiosemicarbazide (B42300) derivatives. nih.govjocpr.com

Triazole Derivatives: 1,2,4-Triazoles are another important class of heterocycles that can be synthesized from acid hydrazides. A common method involves the reaction of the acid hydrazide with a thiosemicarbazide, followed by cyclization. researchgate.net Alternatively, the acid hydrazide can be converted to an intermediate that undergoes cyclization with an appropriate reagent. For example, reaction with 1,1-dimethoxy-N,N-dimethylmethylamine followed by cyclization with an amine can yield triazole derivatives. nih.gov

| Heterocycle | Key Intermediate | General Synthetic Strategy | References |

| Thiazole | Thioamide derivative | Hantzsch synthesis with α-halocarbonyls | nih.govresearchgate.net |

| Quinoxaline | o-Phenylenediamine and a 1,2-dicarbonyl compound | Condensation reaction | sapub.orgnih.govajphs.com |

| 1,3,4-Oxadiazole | Acid hydrazide | Cyclization with orthoesters or dehydration of diacylhydrazines | nih.govnih.govmdpi.com |

| 1,3,4-Thiadiazole | Acid hydrazide | Reaction with thiocarbonyl compounds or cyclization of thiosemicarbazides | nih.govjocpr.com |

| 1,2,4-Triazole | Acid hydrazide | Reaction with thiosemicarbazide and cyclization, or other multi-step sequences | researchgate.netnih.govzsmu.edu.ua |

Hantzsch Synthesis for Thiazole Annulation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring, a common motif in pharmacologically active compounds. researchgate.net This method is based on the condensation of a thioamide or thiourea (B124793) derivative with an α-halocarbonyl compound. researchgate.netrsc.org In the context of this compound derivatives, a common precursor is N-phenyl-N-thiocarbamoyl-β-alanine. nih.govnih.gov

The general procedure involves reacting this thiourea derivative with various α-halo ketones, aldehydes, or their equivalents. For instance, refluxing 3-[1-(4-acetylphenyl)thioureido]propanoic acid with 4-substituted phenacyl bromides in methanol yields thiazole hydrobromide salts. nih.gov These salts are then treated with sodium acetate in boiling water to produce the final 2-aminothiazole-substituted propanoic acid derivatives in moderate to good yields. nih.gov Similarly, reacting N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water, followed by the addition of sodium acetate, yields 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. researchgate.netnih.gov

The reaction conditions, including the choice of solvent and base, can be optimized to improve yields. Solvents such as water, acetic acid, ethanol, and DMF have been used, with bases like sodium acetate and sodium carbonate. researchgate.netnih.gov Studies have shown that conducting the reaction in water with sodium carbonate can provide the best yields for certain derivatives. nih.gov

It is important to note that the reaction conditions can influence the regioselectivity of the cyclization. While reactions in neutral solvents typically lead exclusively to 2-(N-substituted amino)thiazoles, conducting the Hantzsch synthesis under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and their isomers, 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis

| Thiourea Precursor | α-Halocarbonyl Reagent | Conditions | Product | Yield | Ref |

| 3-[1-(4-acetylphenyl)thioureido]propanoic acid | 4-Substituted phenacyl bromides | 1. Methanol, reflux 2. Water, sodium acetate, reflux | 3-{[4-(4-Substituted phenyl)thiazol-2-yl][4-acetylphenyl]amino}propanoic acid derivatives | 46-88% | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | Water, reflux, 2h, then sodium acetate | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | - | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | 2-Bromoacetophenone | 2-Propanol, sodium acetate, reflux, 5h | 3-[Phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid | - | researchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid | Water, sodium carbonate, reflux, 5h | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | - | nih.gov |

Cyclization Reactions for Other Heterocyclic Systems

Beyond thiazoles, the core structure of this compound can be utilized to synthesize other heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations to form new rings.

One example is the formation of a pyrimidinone ring system. Starting from 3-((4-acetylphenyl)amino)propanoic acid, treatment with potassium thiocyanate (B1210189) in refluxing acetic acid, followed by the addition of concentrated hydrochloric acid, leads to the synthesis of 1-(4-acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one. nih.gov This reaction demonstrates the versatility of the aminopropanoic acid scaffold in constructing six-membered heterocycles.

Another notable cyclization involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with 2,3-dichloro-1,4-naphthoquinone. researchgate.netnih.gov This condensation, carried out in acetic acid in the presence of sodium acetate, results in the formation of 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid. researchgate.netnih.gov This process fuses the thiazole ring to a naphthoquinone system, creating a more complex polycyclic structure.

Strategies for Introducing Additional Aromatic and Aliphatic Substituents

The functionalization of the this compound core with various substituents is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. Several strategies exist for introducing additional aromatic and aliphatic groups.

A primary method involves the condensation of a pre-formed heterocyclic intermediate with aldehydes. For example, 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids can be synthesized by condensing the parent dihydrothiazolone with various aromatic or heterocyclic aldehydes. nih.gov This reaction is effectively carried out in an aqueous sodium carbonate solution, using glycine (B1666218) as a bifunctional catalyst. researchgate.netnih.gov

Substituents can also be introduced on the thiazole ring by selecting the appropriate α-halocarbonyl reagent during the Hantzsch synthesis. Using variously substituted phenacyl bromides allows for the direct installation of different phenyl groups at the 4-position of the thiazole ring. nih.gov

Further derivatization can be achieved on existing substituents or on the propanoic acid chain itself. The acetyl group on a phenyl substituent, for instance, can be reacted with hydrazine monohydrate to form a hydrazone. nih.gov The carboxylic acid functional group can be modified as well. Esterification with methanol, followed by reaction with hydrazine, converts the acid to a hydrazide. nih.gov This hydrazide can then be reacted with a range of aldehydes to introduce diverse fragments onto the molecule via a hydrazone linkage. nih.gov

Table 2: Strategies for Introducing Substituents

| Starting Material | Reagent/Method | Purpose | Resulting Structure | Ref |

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Aromatic/heterocyclic aldehydes | Introduce substituents at the 5-position of the thiazolone ring | 3-{5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | nih.gov |

| 3-[1-(4-acetylphenyl)thioureido]propanoic acid | Substituted phenacyl bromides | Introduce substituted phenyl groups at the 4-position of the thiazole ring | 3-{[4-(Substituted phenyl)thiazol-2-yl][4-acetylphenyl]amino}propanoic acids | nih.gov |

| 3-{[4-(4-Substituted phenyl)thiazol-2-yl][4-acetylphenyl]amino}propanoic acid | Hydrazine monohydrate | Convert an acetyl group to a hydrazone | Hydrazone derivative of the starting material | nih.gov |

| 3-[Phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid | 1. CH₃OH, H₂SO₄ 2. NH₂NH₂ 3. RCHO | Convert carboxylic acid to hydrazide, then to a hydrazone | Hydrazone derivatives attached to the propanoic acid backbone | nih.gov |

Stereoselective and Enantioselective Synthetic Approaches

Given that many biological molecules are chiral, the synthesis of specific enantiomers of this compound and its derivatives is of paramount importance. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms in the target molecule.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can typically be removed and recovered. wikipedia.org

Common chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine derivatives. wikipedia.org In a typical application, the chiral auxiliary is acylated with the acid substrate. A non-nucleophilic base is then used to deprotonate the α-carbon, forming a chiral enolate. The subsequent reaction of this enolate, for example with an alkyl halide, occurs stereoselectively due to steric hindrance from the auxiliary. wikipedia.org For instance, the asymmetric synthesis of (+)-3-amino-2-phenyl propanoic acid has been achieved by the aminomethylation of a chiral 3-(phenylacetyl)oxazolidinone. sci-hub.se Another example involves the use of (R)-pantolactone as a chiral alcohol, which adds stereoselectively to a prochiral ketene (B1206846) derived from N-phthalyl-3-amino-2-phenyl propanoic acid. sci-hub.se

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. frontiersin.orgresearchgate.net Chiral Brønsted acids and bifunctional enamine catalysts have emerged as powerful tools in this field. frontiersin.org These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For example, a bifunctional enamine catalyst with a spirobicyclic pyrrolidine (B122466) core has been used to achieve high enantioselectivity in the synthesis of various indole (B1671886) derivatives. frontiersin.org

Enantiomer Separation and Characterization Methods

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers (a racemate), separation methods are required. A classical method for resolving racemic acids is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a single enantiomer of a chiral base or acid. The resulting salts, being diastereomers, have different physical properties (such as solubility) and can be separated by fractional crystallization. For 3-amino-2-phenyl propanoic acid, the racemic mixture has been successfully resolved using (+)-camphor-10-sulfonate as the resolving agent. sci-hub.se

Once the enantiomers are separated or synthesized, their purity and absolute configuration must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common technique for determining the enantiomeric excess (e.e.) of a sample.

Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 2 Phenylamino Propanoic Acid

Exploration of Reaction Pathways and Intermediate Formation

The reaction pathways of 3-Phenyl-2-(phenylamino)propanoic acid are diverse, with the potential for both the amino and carboxylic acid groups to participate in various transformations. One of the most significant reaction pathways is the intramolecular cyclization to form a four-membered lactam ring. The formation of β-lactams from β-amino acids is a well-established synthetic strategy. nih.gov This reaction typically proceeds via activation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the amino group.

Another important class of reactions involves the formation of amides. The carboxylic acid group of this compound can be coupled with various amines to form the corresponding amides. These reactions often require the use of coupling reagents to activate the carboxylic acid and facilitate the reaction. researchgate.netdiva-portal.orgcore.ac.uk The reaction of 3-phenylpropanoic acid with amino acids to form amides has been shown to proceed via a mixed carbonic carboxylic anhydride (B1165640) intermediate under certain conditions. researchgate.net

The secondary amine group can also participate in reactions, such as N-acylation, with acylating agents to introduce various substituents onto the nitrogen atom.

Acid-Base Properties and Their Influence on Reactivity in Organic Media

The acid-base properties of this compound are crucial in understanding its reactivity, particularly in organic solvents where the concept of pH is not well-defined. libretexts.org The compound possesses both an acidic carboxylic acid group and a basic secondary amino group, making it amphoteric.

In non-aqueous, aprotic solvents, the acidity and basicity are discussed in terms of pKa values relative to a reference acid or base in that specific solvent. The basicity of the secondary amine in this compound is expected to be influenced by the electron-withdrawing nature of the adjacent phenyl and carboxylic acid groups, which can decrease its basicity compared to simple alkylamines. masterorganicchemistry.com Conversely, the acidity of the carboxylic acid is influenced by the proximity of the amino group.

The acid-base properties significantly impact the compound's reactivity. For instance, in its deprotonated (carboxylate) form, the nucleophilicity of the amino group is enhanced, while the electrophilicity of the carboxylate is diminished. Conversely, in its protonated (ammonium) form, the electrophilicity of the carboxylic acid is increased, but the nucleophilicity of the ammonium (B1175870) group is nullified. The choice of solvent and the presence of acidic or basic additives can therefore be used to selectively promote certain reaction pathways. For example, in amidation reactions, the presence of a base is often necessary to deprotonate the amine nucleophile, while acidic conditions can protonate the amine, rendering it unreactive. researchgate.net

Nucleophilic and Electrophilic Characteristics of Key Functional Groups

The reactivity of this compound is a direct consequence of the nucleophilic and electrophilic nature of its functional groups.

Nucleophilic Characteristics:

The primary nucleophilic center in the molecule is the nitrogen atom of the secondary amino group. vaia.com The lone pair of electrons on the nitrogen can attack electrophilic centers. The nucleophilicity of this amine is generally considered to be greater than that of a primary amine due to the electron-donating effect of the alkyl substituent (the rest of the molecule). masterorganicchemistry.comacs.org However, the presence of the adjacent phenyl group can slightly diminish this nucleophilicity through electronic effects. masterorganicchemistry.com The carboxylate anion, formed upon deprotonation of the carboxylic acid, is also a nucleophile, although generally weaker than the amine.

Electrophilic Characteristics:

The primary electrophilic center is the carbonyl carbon of the carboxylic acid group. openochem.orgjackwestin.com This carbon bears a partial positive charge and is susceptible to attack by nucleophiles. The electrophilicity of the carbonyl carbon can be enhanced by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. libretexts.orgsaskoer.ca The phenyl ring can also act as a very weak electrophile in certain aromatic substitution reactions, although this is generally not its primary mode of reactivity under typical organic reaction conditions.

The interplay between these nucleophilic and electrophilic centers is fundamental to many of the reactions of this compound, including intramolecular cyclizations and intermolecular condensations.

Intramolecular Cyclization Reactions and Ring Transformations

A key reaction of this compound is its ability to undergo intramolecular cyclization to form a β-lactam (azetidin-2-one) ring system. nih.govorganic-chemistry.org This transformation is of significant interest due to the prevalence of the β-lactam motif in many antibiotic compounds. nih.govyoutube.com The cyclization is typically achieved by activating the carboxylic acid group, for example, by converting it to an acid chloride or by using a coupling agent, which is then attacked by the nucleophilic secondary amine. nih.gov The stereochemistry of the starting material can influence the stereochemistry of the resulting β-lactam.

The formation of the β-lactam ring in clavulanic acid biosynthesis, for instance, occurs through an ATP/Mg2+-dependent intramolecular closure catalyzed by a β-lactam synthetase. nih.gov While not directly involving this compound, this illustrates a biological precedent for such cyclizations.

Ring transformations of the resulting β-lactam are also possible. The strained four-membered ring is susceptible to ring-opening reactions upon treatment with various nucleophiles. For example, hydrolysis of the β-lactam ring would regenerate the parent β-amino acid.

Transformations Involving Amide and Thioamide Linkages

Amide Formation:

The carboxylic acid functionality of this compound readily undergoes condensation reactions with primary and secondary amines to form amide bonds. nih.gov These reactions typically require a coupling agent, such as a carbodiimide, or conversion of the carboxylic acid to a more reactive species like an acid chloride to facilitate the reaction. researchgate.netcore.ac.uk The reaction conditions, including solvent and temperature, can influence the efficiency of the amide bond formation. diva-portal.org

Thioamide Formation:

The corresponding thioamide can be synthesized from the amide derivative of this compound. A common method for this transformation is the use of a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org Alternatively, thioamides can sometimes be prepared directly from the carboxylic acid, an amine, and a sulfur source. organic-chemistry.org The thioamide linkage has different electronic and steric properties compared to the amide linkage, which can be useful for modifying the chemical and biological properties of the molecule.

Chemical Transformations under Biotransformation Conditions (Excluding Physiological Outcomes)

Under biotransformation conditions, microorganisms can subject this compound to a variety of chemical transformations. frontiersin.orgfrontiersin.orgnumberanalytics.com These reactions are catalyzed by microbial enzymes and can lead to a range of different products. Common biotransformation reactions for amino acids include:

Deamination: The removal of the amino group, which can lead to the formation of a keto acid or an unsaturated acid. numberanalytics.com

Transamination: The transfer of the amino group to a keto acid, resulting in the formation of a new amino acid and a new keto acid. nih.gov

Decarboxylation: The removal of the carboxyl group, which would yield an amine. numberanalytics.com

Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring.

Degradation: The breakdown of the molecule into smaller fragments. frontiersin.org

The specific transformations that occur will depend on the particular microorganism and the enzymatic machinery it possesses. nih.gov For example, ω-transaminases have been shown to be active towards aromatic β-amino acids. nih.gov Lipases can also be used for the kinetic resolution of racemic β-amino acids through hydrolysis or N-acylation. researchgate.netmdpi.com These enzymatic transformations are valuable for the stereoselective synthesis of chiral molecules.

Applications of 3 Phenyl 2 Phenylamino Propanoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Structurally Complex Amino Acid Derivatives

The synthetic utility extends to creating derivatives with significant structural modifications. For instance, the basic scaffold can be elaborated by attaching different aryl or functionalized groups. A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has been synthesized, starting from commercially available materials and proceeding through multi-step reactions including bromination and substitution. nih.gov Another example involves the synthesis of 3-phenyl-3-aryl carboxamido propanoic acid derivatives, which were developed from a lead compound, S8, through targeted structural modifications. nih.gov These syntheses highlight how the initial propanoic acid framework is a key element for building structurally diverse amino acid analogs for further investigation. nih.gov

Building Block for Diverse Heterocyclic Compound Synthesis

The utility of 3-phenyl-2-(phenylamino)propanoic acid and its analogs as building blocks is particularly evident in the synthesis of heterocyclic compounds. One of the most prominent methods employed is the Hantzsch thiazole (B1198619) synthesis. nih.govresearchgate.net This reaction typically involves the condensation of a thioamide, such as N-phenyl-N-thiocarbamoyl-β-alanine, with an α-halocarbonyl compound. researchgate.net

This strategy has been successfully used to produce a wide array of thiazole derivatives. For example, reacting N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid yields 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.gov The reaction conditions can be optimized by testing different solvents (like water, ethanol (B145695), or DMF) and bases (such as sodium acetate (B1210297) or sodium carbonate) to achieve the best yields. nih.govresearchgate.net

The versatility of this approach is demonstrated by the variety of heterocyclic products that can be obtained by changing the reacting aldehyde or ketone.

Reaction with chloroacetaldehyde (B151913) results in the formation of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.govresearchgate.net

Using 2,3-dichloro-1,4-naphthoquinone leads to the synthesis of 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid, a more complex, fused-ring heterocyclic system. nih.govmdpi.com

Condensation of the resulting thiazolone derivatives with various aromatic or heterocyclic aldehydes can further functionalize the molecule, introducing fragments like furan (B31954) or thiophene (B33073) rings onto the core structure. mdpi.com

The following table summarizes the synthesis of various heterocyclic compounds starting from N-phenyl-N-thiocarbamoyl-β-alanine, a direct precursor to the title compound's scaffold.

| Starting Material | Reagent | Resulting Heterocyclic Compound | Citation(s) |

| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid | 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | nih.govresearchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | nih.govresearchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine | 2,3-dichloro-1,4-naphthoquinone | 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | nih.govmdpi.com |

| 3-[1-(4-Acetylphenyl)thioureido]propanoic acid | 4′-substituted-2-bromoacetophenone | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | mdpi.com |

Role in the Construction of Peptidomimetics and Oligomeric Structures

As a β-amino acid, this compound is a valuable monomer for the construction of peptidomimetics. β-Amino acids are known to form stable, well-defined secondary structures (foldamers) when incorporated into peptide chains, making them of great interest in medicinal chemistry and materials science. The specific substitution pattern on the β-amino acid backbone influences the resulting geometry of the oligomer.

While detailed studies on the specific oligomeric structures derived from this compound are not extensively covered in the provided results, its classification as a β-amino acid inherently positions it as a potential candidate for such applications. researchgate.net The synthesis of N-substituted β-amino acid hydrazides, such as N-(4-hydroxyphenyl)-β-alanine hydrazide, demonstrates the creation of functionalized monomers that can be further elaborated or polymerized. mdpi.com The ability to create diverse derivatives from this core structure provides a toolbox for designing novel peptidomimetic backbones and oligomeric materials with tailored properties.

Contributions to the Synthesis of Bio-Inspired Molecules for Research Purposes

This compound and its analogs are instrumental in the synthesis of complex molecules designed for specific research purposes, often inspired by biological targets. These synthetic efforts focus on creating novel molecular architectures for scientific investigation, independent of their ultimate biological outcomes.

An example of this application is the synthesis of a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com The synthesis begins with a multi-step process to create the core thiazole structure, which is then further modified. mdpi.com These subsequent modifications include:

Oxime Formation: The acetyl group on the phenyl ring is converted into an oxime (-C=NOH) by reacting the parent compound with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate. mdpi.com

Hydrazone Synthesis: The same acetyl group can be reacted with phenylhydrazine (B124118) to yield phenylhydrazone derivatives. mdpi.com

These chemical transformations demonstrate how the initial propanoic acid scaffold can be elaborated into more complex, bio-inspired structures containing specific functional groups like oximes and hydrazones, intended for use as molecular probes or in structural studies. mdpi.com Similarly, other research has focused on synthesizing 3-phenyl-3-aryl carboxamido propanoic acid derivatives designed to interact with specific enzymatic targets, showcasing the compound's role as a foundational element in creating specialized molecules for chemical and biological research. nih.gov

Spectroscopic and Analytical Characterization in Research of 3 Phenyl 2 Phenylamino Propanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including derivatives of 3-phenyl-2-(phenylamino)propanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry of a compound.

¹H-NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the study of this compound derivatives, specific proton signals confirm the presence of key structural motifs.

For instance, in certain thiazole (B1198619) derivatives of the parent acid, the methylene (B1212753) protons of the propanoic acid chain (CH₂CO) and the adjacent methylene group (NCH₂) exhibit characteristic signals. Research has shown that the CH₂CO protons can appear as a triplet at approximately 2.62 ppm, while the NCH₂ protons also present as a triplet around 4.11 ppm. nist.gov In other variations, these signals have been observed at 2.57 ppm (CH₂CO) and 4.26 ppm (NCH₂) respectively. nist.gov

Aromatic protons from the phenyl rings typically appear in the downfield region of the spectrum, generally between 7.31 and 7.63 ppm. nist.gov The presence of other functional groups introduces unique signals; for example, a broad singlet for a carboxylic acid proton (-COOH) has been detected as far downfield as 12.30 ppm. nist.gov Protons on a thiazole ring can produce doublets at 6.71 and 7.18 ppm. nist.gov Furthermore, specialized derivatives may show distinct proton signals, such as a proton from a newly formed =N–NH– group at 9.35 ppm or from an N–OH group at 11.30 ppm. docbrown.info

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Derivatives

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| CH₂CO | 2.57 - 2.62 | Triplet | nist.gov |

| NCH₂ | 4.11 - 4.26 | Triplet | nist.gov |

| Aromatic H | 7.31 - 7.63 | Multiplet | nist.gov |

| Thiazole H | 6.71, 7.18 | Doublet | nist.gov |

| =N-NH- | 9.35 | Singlet | docbrown.info |

| N-OH | 11.30 | Singlet | docbrown.info |

| COOH | 12.30 | Broad Singlet | nist.gov |

Complementing ¹H-NMR, ¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal, confirming the molecular structure.

In studies of thiazole-containing derivatives, the carbon signals for the propanoic acid moiety are clearly identifiable. The CH₂CO group has been reported at 34.57 ppm, and the NCH₂ group at 51.44 ppm. nist.gov The carboxylic acid carbon (-COOH) is observed significantly downfield, for example at 179.19 ppm. nist.gov Aromatic carbons and carbons in heteroaromatic rings like thiazole appear in a broad range, typically between 111.96 and 140.42 ppm. nist.gov Other specific carbons, such as those in carbonyl (C=O) or nitrile (C≡N) groups within the derivative structure, have been identified at 175.79 ppm and 171.94 ppm, respectively. nist.gov

Table 2: Representative ¹³C-NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

| CH₂ CO | 34.57 | nist.gov |

| NCH₂ | 51.44 | nist.gov |

| Aromatic C / C= | 111.96 - 140.42 | nist.gov |

| C=S | 133.34 | nist.gov |

| C=N | 171.94 | nist.gov |

| C=O | 175.79 | nist.gov |

| C OOH | 179.19 | nist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds.

For derivatives of this compound, the IR spectrum provides clear evidence for key functional groups. The carboxylic acid group is characterized by a very broad O-H stretching band, often seen from 2500 to 3300 cm⁻¹. nih.gov The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. nih.gov In some derivatives, multiple carbonyl groups can be present, giving rise to distinct peaks, for example at 1715 cm⁻¹ and 1673 cm⁻¹. nist.gov

The N-H bond of the amino group shows a characteristic stretching vibration, which has been observed around 3108 cm⁻¹. docbrown.info Other functional groups introduced during synthesis also have signature absorptions, such as the C=N bond in a thiazole ring, which has been reported at 1530-1540 cm⁻¹. nist.gov

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | Stretching | 3064 - 3435 | nist.gov |

| N-H (Amine/Amide) | Stretching | 3104 - 3126 | docbrown.info |

| C=O (Carbonyl) | Stretching | 1673 - 1725 | nist.gov |

| C=N (Imine/Heterocycle) | Stretching | 1530 - 1540 | nist.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound with high precision, thereby confirming its molecular formula. When coupled with techniques like liquid chromatography (LC-MS), it becomes a vital tool for analysis.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. The structures of numerous synthesized derivatives of this compound have been successfully confirmed using this method in conjunction with spectroscopic data. nist.gov

Table 4: Illustrative Example of Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 67.12 | 67.20 |

| Hydrogen (H) | 5.59 | 5.63 |

| Nitrogen (N) | 10.93 | 10.89 |

(Note: Data is illustrative and represents a typical comparison for a hypothetical derivative.)

Chromatographic Techniques for Purity and Separation Studies (e.g., TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating components in a mixture.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By spotting the compound on a silica (B1680970) plate and developing it with an appropriate solvent system, the presence of starting materials or byproducts can be quickly identified.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about the purity of a compound. For propanoic acid derivatives, specific HPLC methods are developed to ensure accurate purity assessment. For example, a normal-phase HPLC method might use a silica column with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) with a trifluoroacetic acid modifier. Detection is often performed using a UV detector at a wavelength where the aromatic rings absorb, such as 264 nm. The resulting chromatogram shows a peak for the main compound and can resolve any impurities, allowing for precise purity determination.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Receptor Interactions (Theoretical Perspectives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Phenyl-2-(phenylamino)propanoic acid , molecular docking studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its hypothetical interactions.

The process would involve:

Preparation of the Ligand: The 3D structure of This compound would be generated and optimized to its lowest energy conformation.

Selection of a Receptor: A specific protein target (receptor) would be chosen based on preliminary biological assays or homology to known targets of similar molecules.

Docking Simulation: Using software like AutoDock, Gold, or Glide, the ligand would be placed into the binding site of the receptor in multiple possible orientations and conformations.

Scoring and Analysis: A scoring function would then be used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the best scores would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor.

While no specific molecular docking studies for This compound have been published, research on its derivatives, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, has utilized this method to predict interactions with cancer-related proteins. These studies serve as a template for how the parent compound could be investigated.

Structure-Activity Relationship (SAR) Studies via In Silico Methods (Theoretical Frameworks)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For This compound , in silico SAR studies would theoretically involve the creation of a library of virtual derivatives.

The typical workflow would include:

Scaffold Modification: Systematically altering the core structure of This compound by adding or modifying functional groups on the phenyl rings or the propanoic acid chain.

Descriptor Calculation: For each virtual derivative, a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated.

QSAR Modeling: A Quantitative Structure-Activity Relationship (QSAR) model would be developed to correlate the calculated descriptors with a predicted biological activity. This model would help in identifying the structural features crucial for activity.

Although no dedicated SAR studies for This compound are available, research on related N,N-disubstituted β-amino acids with thiazole (B1198619) fragments has demonstrated that antimicrobial activity is dependent on the nature of substituents. For instance, the introduction of certain fragments can enhance or diminish the biological effect, providing a basis for how an SAR study on This compound could be designed.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide deep insights into the electronic properties and reactivity of This compound .

Key parameters that would be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: Mapping the electron density would reveal the distribution of charge within the molecule. The molecular electrostatic potential (MEP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions.

Reactivity Descriptors: Global reactivity descriptors like chemical hardness, softness, and electronegativity would be calculated to quantify the molecule's reactivity.

While no specific quantum chemical calculations for This compound have been reported, such studies have been performed on analogous structures to understand their conformational preferences and the impact of substituents on their electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like This compound is often dependent on its conformation. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule.

Conformational Search: This would involve systematically rotating the rotatable bonds of the molecule to generate a large number of possible conformations. The energy of each conformation would then be calculated to identify the low-energy, stable conformers.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule in a biological environment (e.g., in water), MD simulations would be performed. These simulations would track the movements of the atoms over time, providing information on the flexibility of the molecule, its conformational landscape, and its interactions with solvent molecules. The results can reveal the predominant conformations in solution and the timescales of conformational changes.

Currently, there are no published conformational analysis or molecular dynamics simulation studies specifically for This compound .

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra would be compared with experimentally obtained NMR data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This predicted IR spectrum would show characteristic peaks for the functional groups present in This compound , such as the C=O stretch of the carboxylic acid and the N-H stretch of the amine, which can be compared with experimental IR spectra.

While experimental spectral data for derivatives are available, there are no published studies that specifically focus on the in silico prediction of the spectroscopic parameters for This compound and their comparison with experimental results.

Future Directions and Emerging Research Avenues in the Study of 3 Phenyl 2 Phenylamino Propanoic Acid

Development of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of enantiomerically pure β-amino acids is a critical challenge in organic chemistry, with significant implications for the pharmaceutical industry. Future research will likely focus on the development of novel catalytic systems to achieve the asymmetric synthesis of 3-Phenyl-2-(phenylamino)propanoic acid and its analogs with high efficiency and stereoselectivity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules without the need for metal catalysts. nih.govmdpi.com Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts have shown promise in promoting various asymmetric transformations. mdpi.com Future efforts in this area could involve the design of novel chiral organocatalysts specifically tailored for the stereoselective synthesis of β-phenylamino acids. For instance, the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously could lead to highly efficient and enantioselective Mannich-type reactions for the synthesis of this compound. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysis. pharmasalmanac.com Transaminases, for example, are capable of catalyzing the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids. researchgate.net The discovery and engineering of novel transaminases with specificity towards precursors of this compound could provide a sustainable and efficient route to this compound. illinois.edunih.gov Dynamic kinetic resolution, combining an enzyme with a racemization catalyst, is another promising biocatalytic strategy to obtain enantiopure β-amino acids. nih.gov

| Catalytic Approach | Potential Catalysts/Enzymes | Key Advantages |

| Organocatalysis | Chiral Phosphoric Acids, Bifunctional Thioureas, Cinchona Alkaloid Derivatives | Metal-free, mild reaction conditions, high enantioselectivity. |

| Biocatalysis | Transaminases, Lipases, Amino Acid Dehydrogenases | High stereoselectivity, environmentally friendly, operates under mild conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. The integration of the synthesis of this compound into flow chemistry and automated platforms represents a significant area for future development.

Flow Chemistry: Continuous-flow reactors can enhance reaction efficiency and selectivity by providing precise control over reaction parameters such as temperature, pressure, and residence time. The synthesis of β-amino acids has been successfully demonstrated in flow, and these principles can be applied to the production of this compound. researchgate.net Future research could focus on developing robust and scalable flow processes for each step of the synthesis, from starting materials to the final product.

Automated Synthesis: Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new derivatives of this compound. These systems can perform multiple reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. researchgate.net The data generated from these high-throughput experiments can be used to build predictive models for reaction outcomes, further accelerating the development process.

Exploration of New Reaction Classes for Derivatization

The functional groups present in this compound—a carboxylic acid and a secondary amine—provide ample opportunities for derivatization to create a diverse library of compounds with potentially new and interesting properties.

Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and acid chlorides. nih.govresearchgate.net These derivatives can serve as building blocks for the synthesis of more complex molecules, such as peptides and polymers. Novel derivatization reagents and methods that allow for the selective modification of the carboxylic acid group in the presence of the amine functionality will be a key area of exploration. mdpi.com

Amine Derivatization: The secondary amine can undergo various reactions, such as N-alkylation, N-acylation, and N-arylation, to introduce new substituents. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules. For instance, the introduction of a thiazole (B1198619) ring to a similar propanoic acid structure has been shown to impart antimicrobial and plant growth-promoting activities. nih.govnih.gov

Examples of Derivatization Reactions:

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

| Carboxylic Acid | Esterification | Alcohols, Acid Catalysts | Esters |

| Carboxylic Acid | Amidation | Amines, Coupling Reagents | Amides |

| Secondary Amine | N-Alkylation | Alkyl Halides, Base | Tertiary Amines |

| Secondary Amine | N-Acylation | Acyl Chlorides, Anhydrides | Amides |

Advanced Computational Methods for Predicting Chemical Behavior

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. Advanced computational methods can be employed to predict the chemical behavior of this compound and its derivatives, thereby guiding experimental efforts.

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.govmdpi.comresearchgate.net For this compound, DFT can be used to predict its preferred conformations, calculate its spectroscopic properties, and model its interactions with biological targets or other molecules. This information can be used to design new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing.

Role in Supramolecular Chemistry and Materials Science Applications

The ability of molecules to self-assemble into well-defined supramolecular structures is the foundation of supramolecular chemistry and has led to the development of a wide range of functional materials. The structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and materials.

Supramolecular Hydrogels: β-amino acid derivatives have been shown to self-assemble into supramolecular hydrogels. nih.govfao.org These materials, which consist of a three-dimensional network of fibers that entrap large amounts of water, have potential applications in drug delivery, tissue engineering, and wound healing. nih.govacs.orgmdpi.com The phenyl and phenylamino (B1219803) groups of this compound can participate in π-π stacking and hydrogen bonding interactions, which are key driving forces for self-assembly.

Functional Materials: By incorporating this compound into polymers or other macromolecular architectures, it is possible to create new functional materials with tailored properties. researchgate.net For example, polymers containing this β-amino acid could exhibit enhanced thermal stability, specific recognition capabilities, or interesting optical and electronic properties. The self-assembly of these functionalized polymers could lead to the formation of hierarchically ordered materials with applications in areas such as sensing, catalysis, and nanotechnology. beilstein-journals.orgnih.gov

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in Mannich reactions.

- Temperature : Reactions performed at 60–80°C minimize byproduct formation.

Q. Methodological Answer :

- ¹H NMR :

- Phenyl protons : Aromatic signals at δ 7.2–7.5 ppm (multiplet, 10H for two phenyl groups).

- Amino proton : Broad singlet at δ 5.5–6.0 ppm (exchangeable with D₂O).

- Propanoic acid backbone : CH₂ groups appear as doublets (δ 2.8–3.2 ppm), and the carboxylic acid proton as a singlet (~δ 12 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- MS : Molecular ion peak at m/z 285 (C₁₅H₁₅NO₂⁺), with fragmentation patterns confirming the phenylamino and carboxylic acid moieties .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

Advanced: How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

Methodological Answer :

Contradictions often arise from substituent effects or assay conditions . Mitigation strategies include:

Structural-Activity Relationship (SAR) Studies :

- Compare activity of analogs (e.g., halogenated or methylated phenyl groups) to identify critical substituents .

Assay Optimization :

- Control pH (carboxylic acid deprotonation affects binding) and ionic strength.

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Computational Docking : Map binding poses using software like AutoDock to identify steric clashes or favorable interactions .

Q. Example Data :

| Analog | IC₅₀ (μM) | Key Substituent |

|---|---|---|

| Parent | 12.3 | None |

| 4-Fluoro | 8.1 | Electron-withdrawing |

| 4-Methyl | 18.7 | Electron-donating |

Advanced: What computational strategies are effective for modeling the crystal structure and intermolecular interactions of this compound?

Q. Methodological Answer :

- X-ray Crystallography : Co-crystallize with a stabilizing agent (e.g., ethanol/water mixtures) to obtain high-resolution data. Use density functional theory (DFT) to optimize H-bonding networks and π-π stacking .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict stability under physiological conditions.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond donors/acceptors) from crystallographic data .

Q. Key Findings :

- The carboxylic acid group forms strong H-bonds with adjacent amino groups, stabilizing the lattice.

- Phenyl rings exhibit edge-to-face π-interactions (~3.5 Å distance).

Advanced: How can degradation pathways of this compound be characterized under varying environmental conditions?

Q. Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Monitor by HPLC for cleavage of the phenylamino group or decarboxylation.

- Oxidative stress : Use H₂O₂/UV light to identify peroxide-mediated degradation products .

- LC-MS/MS : Identify degradation products (e.g., phenylglycine derivatives) via fragmentation patterns.

- Environmental Stability : Test adsorption on silica or cellulose surfaces to simulate indoor lab conditions .

Q. Example Data :

| Condition | Major Degradation Product | Half-Life |

|---|---|---|

| pH 2.0 | 3-Phenylpropanoic acid | 48 hrs |

| UV/H₂O₂ | 2-Nitroso derivative | 12 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.